

4-Pentylphenol-d16 CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Pentylphenol-d16

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In-Depth Technical Guide: 4-Pentylphenol-d16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **4-Pentylphenol-d16**, a deuterated form of the alkylphenol, 4-pentylphenol. This document details its chemical properties, representative synthesis and analytical methodologies, and its relevance in the context of endocrine disruption research.

Core Data Presentation

The following table summarizes the key quantitative data for **4-Pentylphenol-d16** and its non-deuterated analog.

Property	4-Pentylphenol-d16	4-Pentylphenol
CAS Number	1219805-40-9[1]	14938-35-3[2]
Molecular Formula	C11D16O	C11H16O[2]
Molecular Weight	180.34 g/mol [1]	164.24 g/mol [2]
Synonyms	4-Pentylphenol-D16, 4-n- Pentylphenol-d16, 4-n- Amylphenol D16[1]	p-Amylphenol, 4-n- Pentylphenol, p-Pentylphenol



Experimental Protocols

While specific, validated protocols for the synthesis of **4-Pentylphenol-d16** are not widely published, a representative synthesis can be extrapolated from general methods for deuterating alkylphenols. More readily available are protocols for its use as an internal standard in analytical quantification.

Representative Synthesis: Acid-Catalyzed Deuterium Exchange

This method is a common strategy for introducing deuterium onto an aromatic ring. The hydroxyl group of 4-pentylphenol activates the aromatic ring, facilitating electrophilic substitution with deuterium.

Methodology:

- Reaction Setup: 4-pentylphenol is dissolved in a deuterated acidic medium, such as deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD), which serves as both the solvent and the deuterium source.
- Heating: The reaction mixture is heated to facilitate the hydrogen-deuterium exchange on the aromatic ring. The temperature and reaction time are optimized to achieve the desired level of deuterium incorporation.
- Quenching and Extraction: After cooling, the reaction is carefully quenched by adding it to ice-cold D₂O. The deuterated product is then extracted with an organic solvent, such as diethyl ether or dichloromethane.
- Purification: The organic layer is washed with a saturated sodium bicarbonate solution (in D₂O) and then with brine (in D₂O). After drying over an anhydrous salt like sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield 4-Pentylphenol-d16.

Analytical Application: Quantification of 4-Pentylphenol in Environmental Samples via LC-MS/MS



Deuterated analogs like **4-Pentylphenol-d16** are invaluable as internal standards in mass spectrometry for the accurate quantification of their non-deuterated counterparts.

Methodology:

- Sample Preparation (Solid Phase Extraction SPE):
 - A known volume of a water sample is spiked with a precise amount of 4-Pentylphenold16 internal standard solution.
 - The sample is then passed through an SPE cartridge (e.g., C18).
 - The cartridge is washed to remove interfering substances.
 - The analyte (4-pentylphenol) and the internal standard (**4-Pentylphenol-d16**) are eluted with an organic solvent like methanol or acetonitrile.
 - The eluate is then concentrated under a gentle stream of nitrogen.
- Instrumental Analysis (LC-MS/MS):
 - Liquid Chromatography (LC): The extracted sample is injected into an HPLC system equipped with a C18 column to separate 4-pentylphenol from other matrix components. A typical mobile phase would be a gradient of methanol and water.
 - Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for both 4-pentylphenol and 4-Pentylphenol-d16 are monitored.

• Data Analysis:

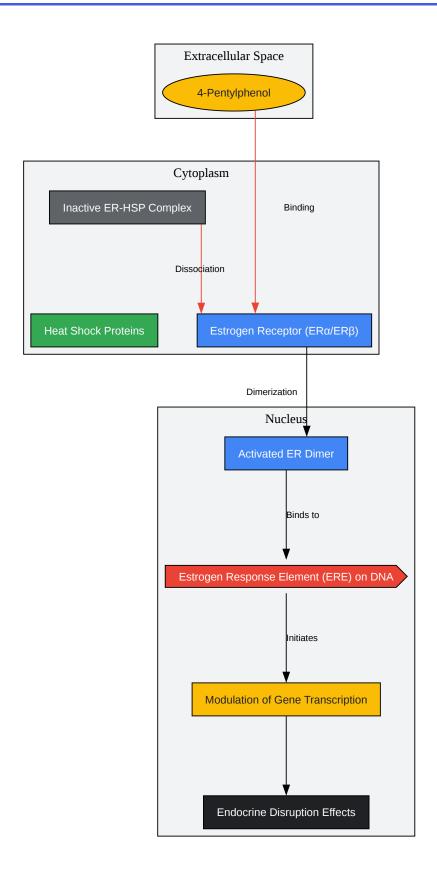
- A calibration curve is generated by plotting the ratio of the peak area of 4-pentylphenol to the peak area of 4-Pentylphenol-d16 against the concentration of 4-pentylphenol standards.
- The concentration of 4-pentylphenol in the environmental sample is determined by calculating the peak area ratio from the sample and interpolating the concentration from the calibration curve.



Signaling Pathway and Logical Relationships

4-pentylphenol, like other alkylphenols, is recognized as an endocrine-disrupting chemical (EDC). Its primary mechanism of action is through the modulation of the estrogen receptor signaling pathway.





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Caption: Estrogen Receptor Signaling Pathway Disruption by 4-Pentylphenol.



The diagram above illustrates the mechanism by which 4-pentylphenol can act as an endocrine disruptor. In its inactive state, the estrogen receptor (ER) is complexed with heat shock proteins (HSPs) in the cytoplasm. When an estrogenic compound like 4-pentylphenol enters the cell, it can bind to the ER, causing the dissociation of the HSPs. The activated receptor then dimerizes and translocates to the nucleus. In the nucleus, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to a physiological response. As an EDC, 4-pentylphenol can inappropriately activate this pathway, leading to potential adverse health effects. Alkylphenols are known to bind to both ERα and ERβ and can also exhibit anti-androgenic activity.

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